molecular formula C7H13N3O4 B020919 Gly-gly-ala CAS No. 19729-30-7

Gly-gly-ala

Cat. No. B020919
CAS RN: 19729-30-7
M. Wt: 203.2 g/mol
InChI Key: CCQOOWAONKGYKQ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of Gly-Gly-Ala and related peptides involves chemical ligation techniques, such as "alanine" ligation, which is crucial for preparing specific glycopeptide fragments. For instance, the chemical synthesis of the Ala(1)-Gly(28) glycopeptide domain demonstrates key steps including complex dodecasaccharide attachment, native chemical ligation, and selective desulfurization at the ligation site to reveal natural Ala(19) (Kan et al., 2009).

Molecular Structure Analysis

The molecular structure of peptides like Gly-Gly-Ala is often investigated using spectroscopy and theoretical calculations. Research on the elementary reaction coordinates of hydrogen abstraction by hydroxyl radicals from Gly and Ala residues provides insights into their structural changes upon conversion to radical forms, affecting peptide unfolding and reactivity (Owen et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of Gly-Gly-Ala involve interactions with metal ions, demonstrated by the synthesis of peptides containing the Ala-(HO)Gly-Ala sequence and their spectral and iron(III) holding properties. Such peptides form complexes with iron(III), indicating their potential for binding and stabilizing metal ions (Akiyama et al., 1992).

Physical Properties Analysis

The investigation into the physical properties of Gly-Gly-Ala and similar peptides often focuses on their structural confirmation in various states. Infrared multiple photon dissociation spectroscopy has confirmed that amide oxygen may serve as the protonation site for peptides, highlighting the importance of protonation sites in determining peptide structures, properties, and functions (Wu & McMahon, 2007).

Chemical Properties Analysis

The chemical properties of Gly-Gly-Ala are further elucidated through studies on polymers and copolymers that model biological structures like collagen. For example, the synthesis and structural investigation of poly(L-alanyl-L-prolyl-glycine) shed light on the peptide's solubility, aggregation, and potential to form structures resembling biological helices (Segal & Traub, 1969).

Scientific Research Applications

  • Gly-Gly inhibitors have been found to mediate the skin transport of 5-Aminolevulinic Acid (ALA), thereby increasing its permeation rate and the formation of Protoporphyrin IX (PpIX) in both in vitro and in vivo mouse skin models. This suggests potential applications in dermatological treatments and drug delivery through the skin (葉昱君, 1997); (葉昱君, 2008).

  • Silk-elastinlike polymers, which include sequences of Gly-Ala-Gly-Ala-Gly-Ser, are being developed for controlled drug and gene delivery. These polymers are noted for their precision synthesis and biocompatibility, making them promising materials for biomedical applications (Z. Megeed, J. Cappello, H. Ghandehari, 2002).

  • The amino acid sequence Gly-Ala-Pro-Leu has been identified as a fibrinogen binding site in platelet integrins, suggesting its role in inhibiting platelet aggregation and clot retraction. This finding has implications in understanding and potentially treating conditions related to blood clotting (T. Gartner, D. Taylor, 1990).

  • In protein stability studies, alanine's presence at internal positions in alpha-helices stabilizes the helix compared to glycine. This property is crucial for understanding protein folding and stability, which is fundamental in various biological processes and diseases (L. Serrano, J. Neira, J. Sancho, A. Fersht, 1992).

  • Gly-Gly, Ala-Ala, and Gly-Ala bis(amino acids) have been characterized using NMR in both solution and solid states, contributing to a deeper understanding of peptide structure and behavior (G. Ballano, A. Jiménez, C. Cativiela, R. Claramunt, D. Sanz, I. Alkorta, J. Elguero, 2008).

Safety And Hazards

According to the safety data sheet for a similar compound, “Gly-Gly-Gly-Gly-Gly”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQOOWAONKGYKQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315724
Record name Glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycylalanine

CAS RN

19729-30-7
Record name Glycylglycylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19729-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,030
Citations
LR Wright, RF Borkman - The Journal of Physical Chemistry, 1982 - ACS Publications
Ab initio self-consistent field calculations have been performed on the three smallest dipeptides: glycylglycine, glycylalanine, and alanylglycine. SCF energies are reported for the …
Number of citations: 46 pubs.acs.org
WD Price, PD Schnier, ER Williams - The Journal of Physical …, 1997 - ACS Publications
Arrhenius activation energies in the zero-pressure limit for dissociation of gas-phase proton-bound homodimers of N,N-dimethylacetamide (N,N-DMA), glycine, alanine, and lysine and …
Number of citations: 143 pubs.acs.org
K Ohgo, T Kawase, J Ashida, T Asakura - Biomacromolecules, 2006 - ACS Publications
Solid-state NMR is especially useful when the structures of peptides and proteins should be analyzed by taking into account the structural distribution, that is, the distribution of the …
Number of citations: 60 pubs.acs.org
JC Andries, JM Anderson… - … : Original Research on …, 1971 - Wiley Online Library
The ultrastructural morphology and x‐ray and electron diffraction of poly (Gly‐Gly‐Ala) have been studied. The polymer has two forms; the first, form I possesses a super‐folded cross‐β …
Number of citations: 45 onlinelibrary.wiley.com
Y KOHAMA, N OKIMOTO, T MIMURA… - Chemical and …, 1987 - jstage.jst.go.jp
In order to increase the antiarrhythmic activity of Pro-Hyp-Gly-Ala-Gly (P-5), P-5 analogues with three different hydrophobic substituents, N-3-(4-hydroxyphenyl) propionyl (H), N-3-…
Number of citations: 32 www.jstage.jst.go.jp
KM Otteson - 1972 - scholarworks.calstate.edu
… Gly-Gly-Ala The disadvantage with tripeptide number one is the alanine in the N-terminal position. It is desirable to have a glycine in this position since this enhances the cyclization by …
Number of citations: 0 scholarworks.calstate.edu
S Tashiro, M Kobayashi, M Fujita - Journal of the American …, 2006 - ACS Publications
… Furthermore, we observed the induction of a β-hairpin structure by encapsulation of a heptapeptide, Ac-Gly-Gly-Ala-Ala-Ala-Gly-Gly-NH 2 , possessing Ala-Ala-Ala sequence at the …
Number of citations: 82 pubs.acs.org
L Huang, X Zhang, Z Zhang - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
… -Gly in the binary peptide mixture (Gly-Gly/Ala-Gln), Arg volume … For Ala-Gln in the binary mixture (Gly-Gly/Ala-Gln), Arg … for the binary peptide mixture (Gly-Gly/Ala-Gln) were not …
Number of citations: 4 www.sciencedirect.com
AT Mullin, SA Michelhaugh, BR Fitzgerald… - Vibrational …, 2020 - Elsevier
A wide array of protein misfolding diseases all follow a similar pathogenic mechanism that includes, as an early step, the formation of β−sheet-rich monomers and oligomers. Thus, …
Number of citations: 0 www.sciencedirect.com
MC Owen, M Szori, IG Csizmadia… - The Journal of Physical …, 2012 - ACS Publications
To determine if • OH can initiate the unfolding of an amino acid residue, the elementary reaction coordinates of H abstraction by • OH different conformations (β L , γ L , γ D , α L , and α D …
Number of citations: 31 pubs.acs.org

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